molecular formula C14H10F2O3 B6399871 3-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261950-32-6

3-(3,5-Difluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6399871
CAS RN: 1261950-32-6
M. Wt: 264.22 g/mol
InChI Key: TYVQQXUSDWKDML-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-methoxybenzoic acid (3,5-DFMBA), also known as Difluoromethoxybenzoic acid, is a powerful and versatile synthetic organic compound. It has a wide range of applications in the scientific research field due to its unique properties. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of new materials such as polymers and carbon nanotubes. 3,5-DFMBA has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities.

Mechanism of Action

The mechanism of action of 3,5-DFMBA is not well understood. However, it is known that it has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It is believed that 3,5-DFMBA binds to certain proteins, enzymes, and receptors in the body and modulates their activity. This leads to the observed biological activities.
Biochemical and Physiological Effects
3,5-DFMBA has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease. In addition, it has been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-DFMBA for laboratory experiments is its unique properties. It is a powerful and versatile synthetic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also relatively inexpensive and easy to synthesize. The main limitation of using 3,5-DFMBA for laboratory experiments is its low solubility in water. This can make it difficult to dissolve and use in aqueous solutions.

Future Directions

The future directions for 3,5-DFMBA research include further exploration of its mechanism of action, development of new synthetic methods, and the investigation of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential therapeutic applications. Finally, further research is needed to explore its potential uses in the synthesis of new materials.

Synthesis Methods

3,5-DFMBA is synthesized by the reaction of 3,5-difluorobenzaldehyde and 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or methanol. The reaction is exothermic and yields a pale yellow-colored product. The product can be purified by crystallization or column chromatography.

Scientific Research Applications

3,5-DFMBA is widely used in the scientific research field for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of new materials such as polymers and carbon nanotubes. It has been used to synthesize a variety of compounds such as 1,3-difluorobenzene, 1,3-difluorobenzaldehyde, and 3,5-difluorobenzyl alcohol. In addition, it has been used in the synthesis of novel compounds such as 2-methoxy-3,5-difluorobenzoic acid and 3,5-difluoro-2-methoxybenzaldehyde.

properties

IUPAC Name

3-(3,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-11(3-2-4-12(13)14(17)18)8-5-9(15)7-10(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQQXUSDWKDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689636
Record name 3',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-32-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′,5′-difluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261950-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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